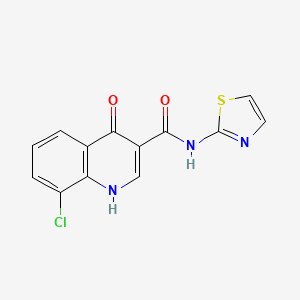

8-chloro-4-hydroxy-N-(1,3-thiazol-2-yl)quinoline-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

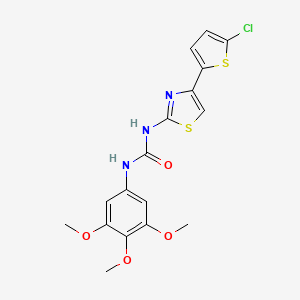

8-chloro-4-hydroxy-N-(1,3-thiazol-2-yl)quinoline-3-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications as an antimalarial drug. This compound belongs to the class of quinoline-based compounds, which have been widely studied for their antimalarial properties.

Applications De Recherche Scientifique

Antimicrobial Activity

Compounds containing the 8-HQ nucleus, including our compound of interest, have been shown to exhibit antimicrobial effects . They can inhibit the growth of various types of bacteria and other microorganisms, making them potentially useful in the development of new antimicrobial drugs.

Anticancer Activity

8-HQ derivatives have been found to have anticancer effects . They can inhibit the growth of cancer cells and induce apoptosis, which is the programmed death of cells. This makes them promising candidates for the development of new anticancer therapies.

Antifungal Activity

8-HQ derivatives, including mono-chloro- and mono-bromo-substituted 8-HQ, have shown antifungal activity against several fungi such as Aspergillus niger, Aspergillus oryzae, Myrothecium verrucaria, Trichoderma viride and Trichophyton mentagrophytes . This suggests potential applications in the treatment of fungal infections.

Neuroprotection

8-HQ derivatives have been used as iron-chelators for neuroprotection . By binding to excess iron in the brain, these compounds can help protect neurons from damage, which could potentially be beneficial in the treatment of neurodegenerative diseases.

Inhibitors of 2OG-dependent Enzymes

2OG-dependent enzymes play crucial roles in various biological processes, including oxygen sensing and collagen biosynthesis . 8-HQ derivatives can act as inhibitors of these enzymes, which could have various therapeutic applications.

Chelators of Metalloproteins

8-HQ derivatives can also act as chelators of metalloproteins . By binding to metal ions in these proteins, they can affect their activity, which could be useful in various biomedical applications.

Propriétés

IUPAC Name |

8-chloro-4-oxo-N-(1,3-thiazol-2-yl)-1H-quinoline-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClN3O2S/c14-9-3-1-2-7-10(9)16-6-8(11(7)18)12(19)17-13-15-4-5-20-13/h1-6H,(H,16,18)(H,15,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWTYLQVSJNLMNU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)NC=C(C2=O)C(=O)NC3=NC=CS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClN3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide](/img/structure/B2384931.png)

![(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide](/img/structure/B2384933.png)

![N-(4-chlorobenzyl)-2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2384935.png)

![(Z)-methyl 3-ethyl-2-((4-(pyrrolidin-1-ylsulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2384938.png)

![2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B2384940.png)